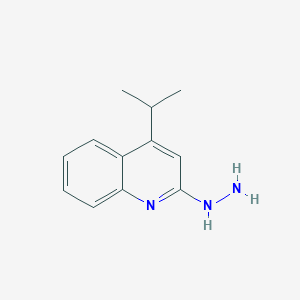

(4-propan-2-ylquinolin-2-yl)hydrazine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

(4-propan-2-ylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C12H15N3/c1-8(2)10-7-12(15-13)14-11-6-4-3-5-9(10)11/h3-8H,13H2,1-2H3,(H,14,15) |

InChI Key |

FNJFUYZZASEULX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC2=CC=CC=C21)NN |

Origin of Product |

United States |

Advanced Structural Elucidation of 4 Propan 2 Ylquinolin 2 Yl Hydrazine

X-ray Crystallographic Analysis for Solid-State Architectures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the molecular structure, bond lengths, bond angles, and conformation of (4-propan-2-ylquinolin-2-yl)hydrazine in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structures

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. This process would yield a detailed model of the molecule, confirming the connectivity of the quinoline (B57606) ring, the propan-2-yl group at the 4-position, and the hydrazine (B178648) moiety at the 2-position. Key crystallographic parameters would be determined and are typically presented in a standardized table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₃ |

| Formula Weight | 201.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: This table is illustrative as experimental data is not available.

Elucidation of Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonding is a critical directional interaction that significantly influences crystal packing. The hydrazine moiety (-NHNH₂) provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). The quinoline ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. A detailed crystallographic study would map out the complete hydrogen bonding network, identifying whether molecules form dimers, chains, sheets, or more complex three-dimensional structures through these interactions.

Advanced Refinement Methodologies (e.g., Multipole Refinement, Hirshfeld Atom Refinement)

For a highly accurate description of the electron density distribution, advanced refinement techniques could be applied to the X-ray diffraction data. Multipole refinement goes beyond the standard spherical atom model to describe the aspherical nature of electron density due to chemical bonding and lone pairs. Hirshfeld Atom Refinement (HAR) is another advanced method that uses aspherical atomic scattering factors derived from quantum mechanical calculations to achieve a more accurate and detailed structural model, particularly in the placement of hydrogen atoms.

Spectroscopic Characterization for Molecular Connectivity and Conformation

While X-ray crystallography provides solid-state information, spectroscopic methods are essential for confirming the molecular structure and investigating its properties in solution. These techniques provide complementary data on molecular connectivity, functional groups, and electronic environment.

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Key Features and Expected Observations |

|---|---|

| ¹H NMR | - Signals for aromatic protons on the quinoline ring. - A septet and a doublet for the propan-2-yl group protons. - Broad signals for the N-H protons of the hydrazine group. |

| ¹³C NMR | - Resonances corresponding to the carbon atoms of the quinoline ring. - Signals for the methine and methyl carbons of the propan-2-yl group. |

| FT-IR | - N-H stretching vibrations for the hydrazine group (typically 3200-3400 cm⁻¹). - C=N and C=C stretching vibrations for the quinoline ring (typically 1500-1650 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic groups. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Characteristic fragmentation patterns related to the loss of the hydrazine or propan-2-yl moieties. |

Note: This table is illustrative as experimental data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound provides a detailed picture of the arrangement of protons within the molecule. The spectrum is characterized by distinct signals for the protons of the quinoline ring, the propan-2-yl substituent, and the hydrazine moiety.

The aromatic region of the spectrum is expected to show a set of multiplets corresponding to the five protons on the quinoline ring system. The proton at the 3-position of the quinoline ring is anticipated to appear as a singlet at approximately 6.4 ppm, a characteristic chemical shift for this position in 2-hydrazino-4-substituted quinolines. The protons on the benzo-fused portion of the quinoline ring will likely resonate in the downfield region, typical for aromatic protons.

The propan-2-yl group will exhibit a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is expected to be deshielded due to its proximity to the aromatic ring, while the methyl protons will appear at a more upfield chemical shift. The protons of the hydrazine group (-NH-NH₂) are expected to produce broad signals that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline-H3 | ~6.4 | Singlet |

| Quinoline Aromatic-H | ~7.2 - 8.0 | Multiplets |

| Hydrazine-NH | Variable (broad) | Singlet |

| Hydrazine-NH₂ | Variable (broad) | Singlet |

| Propan-2-yl-CH | ~3.0 - 3.5 | Septet |

| Propan-2-yl-CH₃ | ~1.2 - 1.4 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum will show several signals in the aromatic region corresponding to the nine carbons of the quinoline ring. The carbon atom at position 2, bonded to the hydrazine group, and the carbon at position 4, bonded to the propan-2-yl group, are expected to be significantly influenced by these substituents.

The propan-2-yl group will be represented by two signals: one for the methine carbon (CH) and another for the two equivalent methyl carbons (CH₃). These will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Quinoline-C2 | ~158 - 162 |

| Quinoline-C3 | ~90 - 95 |

| Quinoline-C4 | ~145 - 150 |

| Quinoline Aromatic-C | ~115 - 140 |

| Propan-2-yl-CH | ~30 - 35 |

| Propan-2-yl-CH₃ | ~20 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While ¹H and ¹³C NMR provide the foundational structural information, advanced multinuclear NMR techniques can offer deeper insights. For instance, ¹⁵N NMR could directly probe the nitrogen environments of the quinoline ring and the hydrazine moiety, providing valuable data on their electronic structure and bonding. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, probes the vibrational modes of the molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are anticipated to appear as medium to strong bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring will likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propan-2-yl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing clearer signals for the C-C bonds of the quinoline ring and the propan-2-yl group.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3100 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Quinoline) | 1500 - 1650 | Medium - Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophoric Systems

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore and is expected to exhibit multiple absorption bands in the UV-Vis spectrum. Typically, quinoline derivatives show two or three main absorption bands corresponding to π → π* transitions. The presence of the hydrazine and propan-2-yl substituents is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | ~230 - 250 |

| π → π | ~280 - 300 |

| π → π* | ~340 - 360 |

Note: These are predicted values and the exact maxima can be influenced by the solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of the propan-2-yl group, as well as cleavage of the hydrazine moiety.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of a methyl group |

| [M - 43]⁺ | Loss of the propan-2-yl group |

| [M - 31]⁺ | Loss of the NH₂NH group |

Theoretical and Computational Investigations of 4 Propan 2 Ylquinolin 2 Yl Hydrazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For organic molecules of this size, Density Functional Theory (DFT) has emerged as the most widely used and effective approach due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.org DFT is used to calculate various molecular properties, including the optimized molecular geometry, vibrational frequencies (infrared spectra), and the energies of frontier molecular orbitals. nih.gov The initial step in these investigations involves geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation in its ground state. scirp.org

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional accounts for the complex effects of electron exchange and correlation. For organic molecules, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, are highly popular. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a prominent example, widely benchmarked and recognized for providing reliable geometric and electronic data for a vast range of compounds, including quinoline (B57606) derivatives. scirp.orgresearchgate.netresearchgate.net Other functionals may also be employed depending on the specific properties being investigated.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set influence the accuracy and computational expense of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used. researchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or systems with significant lone-pair electrons, such as the nitrogen atoms in the hydrazine (B178648) moiety. scirp.org

Table 1: Common Functionals and Basis Sets in DFT Studies of Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-31+G(d,p) | Systems with lone pairs, Anions, Spectroscopic Properties |

| B3LYP | 6-311+G(2d,p) | Higher accuracy geometry and energy calculations |

| PBEPBE | Various | Solid-state and periodic systems, general purpose |

DFT calculations are a reliable method for predicting various types of molecular spectra, which can then be compared with experimental results for validation.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of a geometry optimization. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically multiplied by a scaling factor (around 0.96 for B3LYP) to improve agreement with experimental data. scirp.org

Electronic Spectroscopy (UV-Vis): The electronic transitions that give rise to UV-Visible absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the position and intensity of absorption bands. For a related hydrazone derivative of quinoline, TD-DFT calculations showed a strong correlation with the experimental UV-Vis spectrum, with calculated absorptions at 427, 319, and 278 nm closely matching experimental findings. redalyc.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between a few key orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the "frontier" orbitals that dictate a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. scirp.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack. scirp.org

For quinoline and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic ring system. rsc.org In (4-propan-2-ylquinolin-2-yl)hydrazine, it is expected that the HOMO would have significant contributions from both the quinoline ring and the electron-rich hydrazine group, while the LUMO would be predominantly located on the electron-deficient quinoline ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. rsc.org

Electronic Transitions: The HOMO-LUMO gap is directly related to the energy of the lowest electronic transition in the UV-Vis spectrum. A smaller gap corresponds to a lower energy transition and a longer absorption wavelength (a red-shift).

Chemical Reactivity and Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the HOMO to the LUMO. nih.govrsc.org Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and polarizability, as the molecule can be more easily excited. rsc.org Such molecules are often referred to as "soft," while those with large gaps are termed "hard." rsc.org

Computational studies on various quinoline derivatives have shown HOMO-LUMO gaps ranging from approximately 1.8 eV to over 4.8 eV, demonstrating how different substituents can tune the electronic properties and reactivity of the core structure. scirp.orgrsc.org

Table 2: Calculated FMO Energies and Energy Gaps for Representative Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 | scirp.org |

| 7-chloro-4-hydrazinylquinoline | -8.475 | -5.218 | 3.257 | |

| A 4-aryl-substituted quinoline | -5.731 | -2.349 | 3.382 | rsc.org |

| A 2,4-disubstituted quinoline | -5.811 | -1.873 | 3.938 | rsc.org |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, various electronic properties can be determined that act as descriptors of where and how a molecule is likely to react.

Fukui functions are a central concept in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For Nucleophilic Attack (f+(r)) : This function indicates the sites most susceptible to an attack by a nucleophile (an electron-rich species). A higher value of f+(r) on an atom suggests it is a more favorable site for receiving electrons.

For Electrophilic Attack (f-(r)) : This function points to the sites that are most likely to be attacked by an electrophile (an electron-deficient species). A larger value of f-(r) indicates a greater propensity to donate electrons.

A hypothetical analysis of this compound would likely involve calculating these functions for each atom to map out its reactive landscape.

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point on the electron density surface of a molecule. Regions with lower ALIE values correspond to areas where electrons are less tightly bound and are therefore more susceptible to electrophilic attack. For this compound, an ALIE surface map would highlight the most probable sites for oxidation or reaction with electrophiles.

Global reactivity descriptors provide a general overview of a molecule's reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table is interactive. You can sort and filter the data.

The ability of a molecule to donate or accept electrons is crucial in many chemical reactions. Electron transfer parameters, derived from HOMO and LUMO energies, can predict the nature of donor-acceptor interactions.

Electron Donating Capability : Primarily related to the HOMO energy. A higher HOMO energy indicates a better electron donor.

Electron Accepting Capability : Primarily related to the LUMO energy. A lower LUMO energy suggests a better electron acceptor.

A theoretical study would quantify these capabilities for this compound, providing insight into its potential role in charge-transfer complexes and redox reactions.

Investigation of Tautomeric Equilibria and Relative Stabilities

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The hydrazine and quinoline moieties in this compound allow for the possibility of several tautomeric forms. Computational chemistry can be used to determine the relative energies of these tautomers. By calculating the Gibbs free energy of each possible tautomer, researchers can predict their relative populations at equilibrium. The most stable tautomer is the one with the lowest energy, and this is typically the form that predominates and dictates the molecule's observed properties and reactivity.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a solvent like water) and calculating the forces between all atoms to model their movements.

Such simulations could reveal important information about:

Conformational Flexibility : How the molecule changes its shape over time.

Solvation Effects : How the solvent molecules arrange themselves around the solute and influence its behavior.

Intermolecular Interactions : How the molecule interacts with other molecules, which is crucial for understanding its behavior in biological systems or in solution.

Exploration of Conformational Landscapes and Dynamic Behavior

Computational chemistry provides powerful tools to explore the three-dimensional shapes, or conformations, that a molecule like this compound can adopt. This exploration is fundamental, as a molecule's biological activity is intrinsically linked to its shape. The study of its conformational landscape would involve identifying all possible low-energy structures, the rotational barriers between them, and their relative populations.

Methods such as molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) calculations would be employed to systematically scan the rotational freedom around the key single bonds—specifically, the bond connecting the hydrazine group to the quinoline ring and the bond linking the isopropyl group to the quinoline core. The results would identify the most stable conformers, governed by factors like steric hindrance and potential intramolecular hydrogen bonds.

Dynamic behavior would be simulated using molecular dynamics (MD), a technique that models the movement of atoms over time. An MD simulation would reveal how the molecule behaves in a physiological environment, showing the flexibility of the quinoline and hydrazine moieties and the dynamic range of motion of the isopropyl group. This provides insights into how the molecule might adapt its shape upon approaching a biological target. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C3-C4-C(isopropyl)-H) | Dihedral Angle (C3-C2-N-N) | Relative Energy (kcal/mol) | Method |

| Conf-1 | 60° | 180° | 0.00 (Global Minimum) | DFT/B3LYP |

| Conf-2 | 180° | 180° | 1.25 | DFT/B3LYP |

| Conf-3 | 60° | 0° | 3.50 | DFT/B3LYP |

| Conf-4 | 180° | 0° | 4.80 | DFT/B3LYP |

| This table is for illustrative purposes only and does not represent actual experimental or computational data. |

Solvation Effects and Intermolecular Interactions in Condensed Phases

The behavior of a molecule is significantly influenced by its environment, especially in a solvent like water. Solvation models, such as the Polarizable Continuum Model (PCM), are used to computationally predict how the solvent affects the molecule's properties, including its conformational stability and electronic structure. These models treat the solvent as a continuous medium with a defined dielectric constant, simulating its stabilizing or destabilizing effects on different parts of the molecule. For this compound, such studies would quantify the energetic cost or benefit of exposing the hydrophobic isopropyl and quinoline parts versus the more polar hydrazine group to an aqueous environment.

To understand intermolecular interactions in a condensed phase (like a liquid or solid state), simulations involving multiple molecules are necessary. MD simulations of the compound in a box of water molecules, for example, would explicitly model the formation and breaking of hydrogen bonds between the hydrazine group and surrounding water, as well as the hydrophobic interactions around the quinoline ring. nih.gov This provides a detailed picture of how the compound interacts with its immediate environment.

Molecular Docking Studies in the Context of Ligand-Receptor Interactions (Purely theoretical interaction analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. nih.govnih.gov

Theoretical Exploration of Binding Modes with Selected Protein Receptors

In a hypothetical study, this compound would be docked into the active site of a selected protein target, for which quinoline-based compounds are known to have activity (e.g., a kinase, reverse transcriptase, or other enzymes). The docking algorithm would sample a vast number of possible orientations and conformations of the ligand within the receptor's binding pocket, scoring each based on a set of criteria that approximate binding affinity. The results would yield one or more plausible binding modes, illustrating how the molecule might fit and interact with the protein. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Theoretical Binding Pockets

Once a theoretical binding pose is obtained, the specific non-covalent interactions that stabilize the ligand-receptor complex are analyzed. nih.govmdpi.com For this compound, this would involve identifying:

Hydrogen Bonds: The hydrazine moiety (-NH-NH2) contains both hydrogen bond donors and acceptors, which could form critical interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in the binding pocket.

π-π Stacking: The flat, aromatic quinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The non-polar isopropyl group would likely be situated in a hydrophobic pocket of the receptor, interacting with non-polar residues such as Valine (Val), Leucine (Leu), or Isoleucine (Ile).

These interactions are crucial for the specificity and strength of the binding. researchgate.netmdpi.com

Computational Prediction of Ligand-Receptor Stabilization Energies

Docking programs provide a score that serves as an estimate of the binding affinity. More rigorous methods can be used to calculate the binding free energy, which is a more accurate predictor of ligand potency. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the docked complex. nih.govplos.org These calculations provide a quantitative estimate of the stabilization energy, breaking it down into contributions from different types of interactions (van der Waals, electrostatic, solvation energy), thereby offering deeper insight into the driving forces behind the binding event.

Table 2: Hypothetical Non-Covalent Interactions and Stabilization Energies for this compound with a Protein Target

| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) | Estimated Contribution (kcal/mol) |

| Hydrogen Bond | Hydrazine (-NH2) | ASP 121 | 2.9 | -4.5 |

| Hydrogen Bond | Hydrazine (-NH) | GLU 85 | 3.1 | -3.8 |

| π-π Stacking | Quinoline Ring | PHE 250 | 3.5 | -2.1 |

| Hydrophobic | Isopropyl Group | LEU 78, VAL 80 | N/A | -1.5 |

| Total Estimated Binding Energy | -11.9 | |||

| This table is for illustrative purposes only and does not represent actual experimental or computational data. |

Reactivity and Reaction Mechanisms of 4 Propan 2 Ylquinolin 2 Yl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine functional group is the primary center of reactivity in quinolinyl hydrazines. Its nucleophilicity allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for constructing a variety of important heterocyclic systems and functional derivatives.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition, followed by a condensation (dehydration) step, is the most common reaction pathway for hydrazines. The terminal amino group (-NH₂) acts as the nucleophile, attacking carbonyl carbons and other electrophilic sites.

Quinolinyl hydrazines react with aldehydes and ketones in a condensation reaction to form hydrazones. wikipedia.orgquora.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). libretexts.orgpearson.com The reaction is typically catalyzed by a small amount of acid.

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. pressbooks.pub This forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is unstable and readily undergoes dehydration, particularly under acidic conditions which protonate the hydroxyl group, turning it into a good leaving group (H₂O). The elimination of water results in the formation of the hydrazone product. libretexts.orgpressbooks.pub For instance, analogous compounds like 2-ethoxy-4-hydrazinoquinazoline readily condense with acetone (B3395972) and various monosaccharides to yield the corresponding Schiff bases and sugar hydrazones. nih.govrjptonline.org

| Reactant 1 (Quinoline Analog) | Reactant 2 (Carbonyl) | Product Type | Reference |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | Schiff Base | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Monosaccharides (e.g., D-glucose) | Sugar Hydrazone | nih.govrjptonline.org |

| General Hydrazide | Aromatic Aldehydes | Hydrazone |

While the direct reaction of hydrazines with carboxylic acids to form hydrazides requires harsh conditions, the reaction proceeds efficiently with more reactive carboxylic acid derivatives such as esters, acyl chlorides, or anhydrides. organic-chemistry.orgresearchgate.net This acylation reaction occurs at the terminal nitrogen of the hydrazine.

The most common laboratory method is the hydrazinolysis of esters. In this process, the quinolinyl hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating an alcohol molecule (the leaving group) to yield the stable N-acylhydrazide (hydrazide). For example, 3-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)propanhydrazide has been prepared by reacting the corresponding ester with hydrazine hydrate (B1144303) in ethanol (B145695). organic-chemistry.org Similarly, reaction with acyl chlorides provides a rapid, often exothermic, pathway to hydrazides. nih.gov

| Quinoline (B57606) Precursor (Analog) | Acylating Agent | Product | Reaction Type | Reference |

| 3-(3-cyano-4-phenyl...quinolin-2-yl)propanoate | Hydrazine Hydrate | 3-(3-cyano-4-phenyl...quinolin-2-yl)propanhydrazide | Hydrazinolysis of Ester | organic-chemistry.org |

| 2-Ethoxy-4-hydrazinoquinazoline | Benzoyl Chloride | 2-Benzoyl-1-(2-ethoxyquinazolin-4-yl)hydrazine | Acylation | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Ethyl Chloroformate | 1-(2-Ethoxyquinazolin-4-yl)-2-bis(ethoxycarbonyl) hydrazine | Acylation | nih.gov |

The term Schiff base is often used to describe the product of a condensation reaction between a primary amine and an aldehyde or ketone. In the context of hydrazine chemistry, the resulting hydrazones are a subclass of Schiff bases, characterized by the C=N-N linkage. nih.gov The synthesis follows the same nucleophilic addition-elimination mechanism described for hydrazone formation. rsc.orgrsc.orgnih.gov

The reaction involves the condensation of a quinolinyl hydrazine with a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol or benzene (B151609). The formation of the imine (C=N) bond is a key step in many synthetic pathways for building more complex heterocyclic molecules. nih.gov

| Hydrazine/Hydrazide Reactant (Analog) | Carbonyl Reactant | Solvent | Product | Reference |

| Acid Hydrazides (X)a,b | 4-Substituted Benzaldehyde | Dry Benzene | Schiff Bases (XIII)a,b, (XIV)a,b | |

| 2-Hydrazinyl...quinolin-4(3H)-one (3) | Aromatic Aldehydes | Not Specified | N-Arylidene hydrazine...quinoline 8a-d | researchgate.net |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | Not Specified | Schiff Base 7 | nih.gov |

Cycloaddition Reactions and Formation of Fused Heterocycles

The hydrazine moiety is a key functional group for synthesizing fused heterocyclic systems via cyclization reactions. The two nitrogen atoms of the hydrazine can be incorporated into a new ring, leading to stable aromatic systems like pyrazoles.

(4-propan-2-ylquinolin-2-yl)hydrazine is an excellent precursor for the synthesis of pyrazolo[3,4-b]quinoline derivatives. This is typically achieved by reacting the quinolinyl hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., acetyl acetone, ethyl acetoacetate). mdpi.com

The reaction mechanism involves a sequence of condensation steps. First, one of the hydrazine's nitrogen atoms attacks one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole (B372694) ring fused to the quinoline system. mdpi.comuobaghdad.edu.iq This synthetic strategy provides a versatile route to a class of compounds with significant interest in medicinal chemistry. uobaghdad.edu.iq

| Quinoline Reactant (Analog) | 1,3-Dicarbonyl Compound | Product | Reference |

| 2-Hydrazinoquinoline (B107646) | Acetylacetone (B45752) | 3,5-Dimethyl-1-(quinolin-2-yl)-1H-pyrazole | mdpi.com |

| 2-Hydrazinoquinoline | Ethyl Acetoacetate | 3-Methyl-1-(quinolin-2-yl)-1H-pyrazol-5(4H)-one | mdpi.com |

| Acid Hydrazides (X)a,b | Acetyl Acetone | Pyrazole (XI)a,b | |

| Acid Hydrazides (X)a,b | Ethyl Acetoacetate | Pyrazoline (XII)a,b |

Tetrazine Formation

The synthesis of 1,2,4,5-tetrazines, commonly referred to as s-tetrazines, can be achieved from hydrazine precursors. A classical method is the Pinner synthesis, which involves the condensation of hydrazines with nitriles, followed by an oxidation step. nih.govacs.org For this compound, this would typically involve a reaction with a nitrile in the presence of a catalyst, followed by oxidation of the resulting dihydrotetrazine intermediate. acs.org

Modern synthetic protocols have introduced metal-catalyzed, one-pot approaches that are effective for both aliphatic and aromatic nitriles. nih.govnih.govresearchgate.net Lewis acid catalysts, such as divalent nickel (Ni(II)) and zinc (Zn(II)) salts, have been shown to efficiently promote the formation of an amidrazone intermediate from the nucleophilic attack of hydrazine on a nitrile. nih.govnih.gov This intermediate then reacts with another nitrile equivalent to form the tetrazine ring after oxidation. The general mechanism is believed to involve the coordination of the metal ion to the nitrile, which activates it for nucleophilic attack by the hydrazine. nih.gov

Unsymmetrically substituted tetrazines can also be prepared using these methods by carefully controlling the stoichiometry of two different nitrile starting materials. nih.gov Another approach involves using formamidine (B1211174) salts as a source for one of the carbon atoms in the tetrazine ring, which is particularly useful for creating monosubstituted tetrazines. nih.gov

Table 1: Representative Conditions for Tetrazine Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|

| Hydrazine, Nitrile (2 equiv.) | Ni(OTf)₂, Zn(OTf)₂ (5 mol%) | Neat or DMF cosolvent, RT to heat | Symmetrical 3,6-disubstituted-1,2,4,5-tetrazine |

| Hydrazine, Nitrile A, Nitrile B | Ni(II) or Zn(II) salts | Controlled stoichiometry | Unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazine |

| Hydrazine, Formamidine Salt | Ni(II) catalyst | Heat, 36 hours | Monosubstituted-1,2,4,5-tetrazine |

Oxadiazole and Thiazole (B1198619) Ring Formation

The hydrazine group of this compound serves as a key functional handle for the construction of other five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiazoles.

Oxadiazole Formation: The synthesis of 1,3,4-oxadiazoles typically proceeds from an acylhydrazide (or carbohydrazide) intermediate. rsc.orgotterbein.edu this compound can be converted into the corresponding N'-acyl-2-hydrazinylquinoline derivative by reaction with a carboxylic acid or its derivative. This intermediate can then undergo cyclodehydration to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. otterbein.edu Various reagents can effect this cyclization, including phosphorus oxychloride, thionyl chloride, or triflic anhydride. researchgate.net Alternative methods involve the oxidative cyclization of hydrazones, which are formed by condensing the hydrazide with an aldehyde. researchgate.net

Thiazole Formation: The formation of a thiazole ring attached to the hydrazine moiety generally involves the Hantzsch thiazole synthesis. mdpi.comchemhelpasap.comsynarchive.com This method requires the reaction of a thiosemicarbazide (B42300) with an α-haloketone. researchgate.net Therefore, this compound would first be converted to the corresponding thiosemicarbazide by reaction with a source of thiocyanate (B1210189) or an isothiocyanate. This quinolinyl-thiosemicarbazide can then be cyclized with an α-haloketone. The mechanism begins with the sulfur atom of the thiosemicarbazide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com This is followed by an intramolecular condensation between a nitrogen atom and the ketone's carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Reactivity of the Quinoline Ring System

The reactivity of the quinoline core in this compound is dictated by the electronic properties of the fused aromatic system, which consists of an electron-rich benzene ring and an electron-deficient pyridine (B92270) ring.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

Electrophilic Aromatic Substitution (SEAr): The pyridine part of the quinoline system is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions occur preferentially on the benzene ring. libretexts.orgmasterorganicchemistry.com The primary sites of substitution are positions C-5 and C-8. libretexts.orgnih.gov This regioselectivity is attributed to the greater stability of the carbocation intermediates formed during attack at these positions, which avoids disruption of the pyridine ring's aromaticity. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/FeBr₃). masterorganicchemistry.com The presence of the activating propan-2-yl group at C-4 may slightly influence the reaction rate but is not expected to change the primary substitution pattern at C-5 and C-8.

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, nucleophilic attack is favored on the electron-deficient pyridine ring, particularly at positions C-2 and C-4. youtube.com In the parent compound, the hydrazine group already occupies the highly activated C-2 position. If this group were replaced by a good leaving group (e.g., a halogen), this position would be highly susceptible to nucleophilic attack. The C-4 position is also activated towards nucleophilic substitution. The presence of a strong electron-withdrawing group, such as a nitro group, on the quinoline ring can further facilitate SNAr reactions. nih.govyoutube.com

Table 2: Regioselectivity in Quinoline Substitution Reactions

| Reaction Type | Preferred Positions | Activating/Deactivating Influence |

|---|---|---|

| Electrophilic Substitution | C-5, C-8 | Pyridine ring is deactivating; Benzene ring is activating. |

Elimination and Substitution Reaction Pathways

The concepts of elimination and substitution reactions are fundamental to understanding the reactivity of the side-chain and potential transformations of the hydrazine group. These reactions are typically categorized into unimolecular (E1, SN1) and bimolecular (E2, SN2) pathways. wikipedia.orgyoutube.commasterorganicchemistry.com

The choice between these pathways is governed by several factors, including the structure of the substrate, the strength of the base or nucleophile, the nature of the leaving group, and the solvent. masterorganicchemistry.comlibretexts.orglibretexts.org

Substrate: Tertiary substrates favor E1 and SN1 reactions due to the formation of stable carbocations, while primary substrates favor SN2. Secondary substrates, like the carbon atom of the propan-2-yl group, can undergo competing SN2/E2 or SN1/E1 reactions depending on the conditions. masterorganicchemistry.comreddit.com

Base/Nucleophile: Strong, bulky bases favor E2 elimination, whereas strong, non-bulky nucleophiles favor SN2 substitution. wikipedia.org Weak bases/nucleophiles favor E1 and SN1 pathways. youtube.com

Solvent: Polar protic solvents stabilize carbocation intermediates, favoring SN1 and E1 mechanisms. libretexts.org Polar aprotic solvents are preferred for SN2 reactions. libretexts.org

For this compound, if the hydrazine moiety were to be transformed into a good leaving group, substitution or elimination reactions could occur at the C-2 position, though this is less common for sp²-hybridized carbons under standard SN1/SN2 conditions. researchgate.net More relevantly, reactions involving the propan-2-yl group, should a leaving group be introduced, would follow these classical pathways.

Detailed Mechanistic Investigations of Key Transformations

Concerted vs. Stepwise Reaction Mechanisms

The formation of new rings and other transformations can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single transition state, or a stepwise mechanism, which involves one or more reactive intermediates. acs.orgyoutube.com

Tetrazine Formation: The formation of tetrazines from hydrazines and nitriles is a stepwise process. The initial nucleophilic attack of the hydrazine on the nitrile forms an amidrazone intermediate. nih.gov This is followed by further reaction and a final oxidation step to yield the aromatic tetrazine ring. nih.gov Cycloaddition reactions involving tetrazines, however, can be either concerted or stepwise, often depending on the specific reactants. acs.org

Table 3: Mechanistic Classification of Key Reactions

| Reaction | Typical Mechanism | Key Feature |

|---|---|---|

| Tetrazine Synthesis (Pinner) | Stepwise | Involves amidrazone and dihydrotetrazine intermediates. |

| Oxadiazole Synthesis (from Hydrazide) | Stepwise | Proceeds via cyclodehydration of a diacylhydrazine intermediate. |

| Thiazole Synthesis (Hantzsch) | Stepwise | Involves SN2 attack followed by intramolecular condensation and dehydration. |

| SN2 Reaction | Concerted | Single transition state, inversion of stereochemistry. youtube.com |

| SN1 Reaction | Stepwise | Involves a carbocation intermediate. youtube.com |

| E2 Reaction | Concerted | Single transition state, requires anti-periplanar geometry. wikipedia.org |

Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the reaction intermediates, transition state analysis, or the influence of catalytic systems on the reaction kinetics and mechanisms for the compound This compound .

The search yielded data on related, but structurally distinct, compounds and general chemical principles:

General Reactivity of Hydrazines: Studies on the oxidation of simple substituted hydrazines have been conducted, proposing mechanisms that involve the formation of hydrazyl free radicals as intermediates. researchgate.net

Reactivity of Quinoline Derivatives: Research exists on the synthesis and reactivity of the quinoline motif, including hydrogenation and oxidation reactions of the quinoline ring system itself. rsc.org Hydrazine is sometimes employed as a catalyst in the synthesis of quinoline derivatives from other starting materials. nih.gov

Catalytic Systems: Studies have explored the use of various quinoline-based compounds as ligands in catalytic systems for reactions such as catechol oxidation. mdpi.com Additionally, catalysts have been developed for the selective hydrogenation of the quinoline ring. researchgate.net

General Theory: The principles of Transition State Theory provide a framework for understanding reaction rates by examining the equilibrium between reactants and activated transition state complexes at the saddle point of a potential energy surface. wikipedia.org

Academic and Research Applications of Quinoline Hydrazine Derivatives

Applications as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Quinoline (B57606) hydrazine (B178648) derivatives are highly valued as precursors in the synthesis of a wide array of heterocyclic compounds. Their reactive nature allows for the construction of complex molecular architectures, making them indispensable in medicinal chemistry and drug discovery.

The hydrazine moiety of these derivatives is a key functional group that can participate in various cyclization and condensation reactions. For instance, quinoline hydrazides can be reacted with aryl isothiocyanates to form acylthiosemicarbazide intermediates. These intermediates can then undergo selective cyclization under different basic conditions to yield either N-aryl-1,3,4-oxadiazole or N-aryl-1,3,4-triazole-2-thione derivatives mdpi.com. This synthetic flexibility is crucial for generating libraries of compounds for biological screening.

Furthermore, quinoline hydrazones, formed from the reaction of quinoline hydrazines with aldehydes or ketones, are versatile intermediates. They can be further modified, for example, through EDC-mediated peptide coupling reactions with carboxylic acids to produce a diverse range of quinoline-based hydrazide-hydrazones nih.gov. These compounds have been investigated for their potential as anticancer agents nih.govresearchgate.net.

Hydrazine itself can act as a catalyst in the synthesis of quinoline derivatives. For example, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes is an efficient method for producing 1,2-dihydroquinolines mdpi.com. This demonstrates the integral role of the hydrazine functional group in the broader landscape of quinoline synthesis. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones has also been shown to lead to the formation of more complex fused heterocyclic systems like pyridazino[4,3-c:5,6-c′]diquinolines nih.gov.

The versatility of quinoline hydrazine derivatives as synthetic intermediates is summarized in the table below, highlighting the starting materials, key reaction types, and the resulting heterocyclic products.

| Starting Quinoline Derivative | Reagent/Reaction Condition | Resulting Heterocyclic Product | Reference(s) |

| Quinoline hydrazide | Aryl isothiocyanate, then basic cyclization | N-aryl-1,3,4-oxadiazoles or N-aryl-1,3,4-triazole-2-thiones | mdpi.com |

| Quinoline hydrazone | Carboxylic acid, EDC coupling | Quinoline-based hydrazide-hydrazones | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | Autoxidation | Pyridazino[4,3-c:5,6-c′]diquinoline | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl oxalate (B1200264) or ethyl chloroacetate | Triazino[4,3-c]quinazoline derivatives | researchgate.netrsc.org |

| 2-Ethoxy-4-hydrazinoquinazoline | Acid chlorides | Triazolo[1,5-c]quinazolines | researchgate.netrsc.org |

Role as Derivatization Agents in Analytical Chemistry Research

In the field of analytical chemistry, particularly in metabolomics, the detection and quantification of small molecules in biological samples can be challenging due to their low abundance, poor ionization efficiency, or inadequate chromatographic retention. Chemical derivatization is a strategy employed to overcome these limitations, and quinoline hydrazine derivatives have emerged as effective reagents for this purpose.

LC-MS-Based Metabolomic Investigations (e.g., for Carboxylic Acids, Aldehydes, Ketones)

2-Hydrazinoquinoline (B107646) (HQ) has been identified as a novel and effective derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS) mdpi.comnih.govmdpi.comresearchgate.netnih.govuminho.pt. The rationale for using HQ lies in its ability to react with these three important classes of metabolites and to enhance their detection by LC-MS.

The derivatization process involves two distinct reactions:

For aldehydes and ketones: HQ reacts with the carbonyl group to form a stable hydrazone derivative through a Schiff base formation mdpi.comnih.govmdpi.comresearchgate.netnih.gov.

For carboxylic acids: In the presence of activating agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), carboxylic acids are converted into acyloxyphosphonium ions, which then react with HQ to form hydrazide derivatives mdpi.comnih.gov.

The resulting HQ-derivatized molecules exhibit increased hydrophobicity compared to their underivatized counterparts. This enhanced hydrophobicity leads to improved retention on reversed-phase liquid chromatography (RPLC) columns, allowing for better separation of analytes from the complex biological matrix nih.govmdpi.com. Furthermore, the quinoline moiety in the derivatives facilitates efficient ionization in the mass spectrometer, leading to higher sensitivity nih.gov.

This derivatization strategy has been successfully applied to the analysis of various biological samples, including urine, serum, and tissue extracts, demonstrating its broad applicability in metabolomic studies mdpi.comnih.govmdpi.comresearchgate.netnih.gov. For instance, it has been used to investigate the metabolic changes associated with diabetic ketoacidosis by analyzing urine samples from streptozotocin-treated mice mdpi.commdpi.comresearchgate.net.

The following table summarizes the key aspects of using 2-hydrazinoquinoline as a derivatization agent in LC-MS-based metabolomics.

| Analyte Class | Derivatization Reaction with 2-Hydrazinoquinoline | Key Advantages of Derivatization | Application Example | Reference(s) |

| Aldehydes & Ketones | Formation of hydrazones (Schiff base) | Improved chromatographic retention, Enhanced ionization efficiency | Metabolomic investigation of diabetic ketoacidosis | mdpi.comnih.govmdpi.comresearchgate.netnih.gov |

| Carboxylic Acids | Formation of hydrazides (requires activation) | Improved chromatographic retention, Enhanced ionization efficiency | Metabolomic investigation of diabetic ketoacidosis | mdpi.comnih.govmdpi.comresearchgate.netnih.gov |

Development and Study of Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the quinoline ring and the hydrazine/hydrazone moiety make quinoline hydrazine derivatives excellent ligands for coordinating with metal ions. This has led to extensive research into the synthesis and characterization of their metal complexes and their potential applications in catalysis.

Design of Novel Quinoline-Based Ligands

Quinoline-hydrazone derivatives are versatile polydentate ligands that can chelate a variety of metal ions mdpi.com. The coordination behavior of these ligands can be influenced by factors such as the pH of the medium and the nature of substituents on the quinoline and hydrazone moieties mdpi.com. They can coordinate with metal ions in both their neutral keto form and their deprotonated enol form, leading to the formation of diverse and stable metal complexes uminho.pt.

The synthesis of these ligands is often straightforward, typically involving the condensation of a quinoline hydrazine with a suitable aldehyde or ketone researchgate.net. This synthetic accessibility allows for the facile tuning of the ligand's steric and electronic properties to achieve desired coordination geometries and chemical properties in the resulting metal complexes. For example, a bis-quinoline-based acyl hydrazone has been designed and synthesized, which is capable of forming metallo-supramolecular assemblies with Zn2+ researchgate.net.

Application in Organometallic Catalysis

Metal complexes of quinoline-hydrazone ligands have shown promise as catalysts in various organic transformations. The coordination of the ligand to a metal center can modulate its catalytic activity, selectivity, and stability.

For instance, Zn(II) complexes with hydrazone-based ligands, including those derived from 2-quinolinecarboxaldehyde, have been investigated for their catalytic activity in the ketone-amine-alkyne (KA2) coupling reaction mdpi.com. Hydrazone complexes are also being explored as alternatives to traditional organometallic reagents in transition-metal-catalyzed cross-coupling reactions nih.gov. The coordination of the hydrazone to a transition metal allows it to act as a "soft" organometallic equivalent, which can tolerate a wider range of functional groups nih.gov.

While the direct use of (4-propan-2-ylquinolin-2-yl)hydrazine in catalysis is not extensively documented, the broader class of quinoline-hydrazone complexes has demonstrated catalytic potential. For example, hydrazine itself can catalyze the synthesis of dihydroquinolines nih.gov. Furthermore, various metal complexes, though not all with explicit quinoline-hydrazine ligands, have been shown to be effective for the hydrogenation of quinolines mdpi.comnih.gov. This suggests that metal complexes of quinoline hydrazine derivatives are a promising area for the development of new catalysts.

Investigation in Materials Science Research

The unique photophysical and chemical properties of quinoline hydrazine derivatives and their metal complexes make them attractive candidates for applications in materials science. Their ability to form fluorescent compounds and stable coordination polymers is of particular interest.

Quinoline-based hydrazones have been developed as fluorescent probes and chemosensors for the detection of various analytes. For example, a novel quinoline-based hydrazone derivative has been synthesized that acts as an optical chemosensor for tributyltin (TBT), a toxic biocide. The presence of TBT induces a color change and fluorescence in the sensor molecule mdpi.comuminho.pt. Another quinoline-hydrazone derivative has been shown to be a dual probe for the selective recognition of Co2+ and Zn2+ through colorimetric and fluorescence changes, respectively nih.gov.

Furthermore, a bis-quinoline-based acyl hydrazone has been shown to form a metallo-supramolecular assembly with Zn2+ that exhibits bright green emission in the solid state mdpi.com. This property is particularly valuable for the development of solid-state lighting and sensing materials. The formation of such emissive coordination polymers highlights the potential of quinoline hydrazine derivatives in the design of advanced functional materials.

The application of a hydrazine-functionalized metal-organic framework (MOF) for the synthesis of quinolines further underscores the intersection of quinoline chemistry and materials science rsc.org. This demonstrates how the functional groups associated with these derivatives can be incorporated into porous materials to create heterogeneous catalysts.

The following table provides an overview of the applications of quinoline hydrazine derivatives in materials science.

| Quinoline Hydrazine Derivative Type | Application | Principle of Operation | Reference(s) |

| Quinoline-based hydrazone | Optical chemosensor for Tributyltin (TBT) | Colorimetric and fluorimetric changes upon binding to TBT | mdpi.comuminho.pt |

| Bis((quinolin-8-yl)methylene)carbonohydrazide | Dual probe for Co2+ and Zn2+ | Colorimetric detection of Co2+ and fluorescence turn-on for Zn2+ | nih.gov |

| Bis-quinoline-based acyl hydrazone | Solid-state emissive material | Formation of a fluorescent metallo-supramolecular assembly with Zn2+ | mdpi.com |

| Hydrazine-functionalized MOF | Heterogeneous catalyst | Lewis acidic metal nodes and Brønsted acidic –NHNH2 groups catalyze quinoline synthesis | rsc.org |

Exploration of Nonlinear Optical (NLO) Properties

Quinoline hydrazine derivatives have emerged as a significant class of compounds in the field of nonlinear optics (NLO). These materials are investigated for their potential applications in advanced photonic and optoelectronic technologies, owing to their large third-order nonlinear optical susceptibilities, fast response times, and structural flexibility. The exploration of their NLO properties is a dynamic area of research, focusing on understanding the structure-property relationships to design molecules with enhanced nonlinear responses.

The intrinsic NLO properties of these organic molecules arise from their molecular structure, typically characterized by a donor-π-bridge-acceptor (D-π-A) framework. In quinoline hydrazine derivatives, the quinoline moiety can act as an electron acceptor, while various substituents on the hydrazine or quinoline ring can function as electron donors. The delocalized π-electron system of the quinoline ring facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by a strong laser field, which is the fundamental mechanism responsible for the nonlinear optical response.

Researchers employ several experimental techniques to characterize the NLO properties of these compounds. The most common methods include the Z-scan technique and Third Harmonic Generation (THG). The Z-scan method is a powerful tool for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these parameters, the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated. The THG technique directly measures the third-order nonlinear susceptibility by observing the generation of light at the third harmonic of the incident laser frequency.

While direct experimental data for "this compound" is not extensively available in the public domain, studies on structurally related quinoline derivatives and compounds with similar functional groups, such as pyrazolines and Schiff bases, provide valuable insights into the potential NLO properties of this class of molecules.

For instance, a study on a pyrazoline derivative, 3-phenyl-5-(4-N,N-dimethylaminophenyl)-1H-2-pyrazoline (PDHP), which shares some structural similarities with donor-acceptor substituted hydrazones, reported significant third-order optical nonlinearity. aip.org The measurements were conducted using the nanosecond Z-scan method. aip.org The experimental results for PDHP revealed a nonlinear absorption coefficient (β) of 0.27 × 10⁻¹⁰ m/W, with the real and imaginary parts of the third-order susceptibility (Re χ⁽³⁾ and Im χ⁽³⁾) being -19.94 × 10⁻¹³ esu and 5.85 × 10⁻¹³ esu, respectively. aip.org These findings suggest that such compounds could be promising candidates for optical limiting applications. aip.org

Another investigation into a series of pyrazoline derivatives using the third harmonic generation Maker fringes technique also demonstrated a strong dependence of the optical nonlinearity on the molecular structure. rsc.orgresearchgate.net This highlights the potential for tailoring the NLO properties of these compounds through targeted chemical modifications. rsc.orgresearchgate.net

Furthermore, research on quinoline Schiff bases, which are structurally analogous to quinoline hydrazones, has also shown their potential in NLO applications. nih.govresearchgate.netunair.ac.id A study on a novel 4(1H) quinolinone derivative (QBCP) reported a significant third-order nonlinear susceptibility, indicating its potential as a third-order nonlinear optical material. nih.gov The calculated static and dynamic third-order nonlinear susceptibility values for QBCP underscore the promise of quinoline-based compounds in this field. nih.gov

The table below summarizes the nonlinear optical properties of some representative organic compounds, illustrating the range of values observed in materials with structural features relevant to quinoline hydrazine derivatives.

| Compound | Technique | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| 3-phenyl-5-(4-N,N-dimethylaminophenyl)-1H-2-pyrazoline (PDHP) aip.org | Z-scan | - | 0.27 × 10⁻¹⁰ | Re(χ⁽³⁾) = -19.94 × 10⁻¹³Im(χ⁽³⁾) = 5.85 × 10⁻¹³ |

| Pyrazoline Derivative (DCNP) researchgate.net | THG | - | - | 0.79 × 10⁻¹³ |

| Pyrazoline Derivative (PRD4) researchgate.net | THG | - | - | 5.83 × 10⁻¹³ |

| 2-imino [N-(N'-amido phenyl)] chromophore unair.ac.id | - | - | - | 2.89 × 10⁻⁸ |

| Fluorinated Chalcone (TFMO) researchgate.net | Z-scan | - | - | ~10⁻⁷ |

| Fluorinated Chalcone (TFM) researchgate.net | Z-scan | - | - | ~10⁻⁷ |

These detailed research findings on related compounds strongly suggest that quinoline hydrazine derivatives, including "this compound," are a promising class of materials for the development of new NLO applications. The ability to tune their nonlinear optical properties through synthetic modifications makes them attractive candidates for use in optical switching, optical limiting, and other advanced photonic devices.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-propan-2-ylquinolin-2-yl)hydrazine, and how can reaction progress be monitored?

- Methodology : A common approach involves refluxing intermediates (e.g., 2-(quinolin-6-yloxy)propanehydrazide) with hydrazine hydrate in ethanol, catalyzed by glacial acetic acid. Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate 7:3). Post-reaction, the mixture is concentrated, precipitated in ice-cold water, and purified via vacuum filtration .

- Key Data :

| Reagent | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Glacial AcOH | 8 hours | ~70% |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy : Use -/-NMR to confirm hydrazine moiety and quinoline ring protons. IR spectroscopy identifies N-H stretches (~3200 cm) and C=N bonds (~1600 cm).

- Crystallography : For crystal structure determination, employ SHELX programs (e.g., SHELXL for refinement). Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying hydrazine-quinoline connectivity .

Q. How can hydrazine content be quantified in this compound using redox titrations?

- Analytical Protocol : Utilize potassium permanganate reduction in acidic media. Hydrazine reduces Mn(VII) to Mn(II), monitored spectrophotometrically at 526 nm (molar absorptivity: ~2279 L·mol·cm). Validate with standard calibration curves .

Advanced Research Questions

Q. What computational tools predict the electronic properties and reactivity of this compound?

- Approach : Use Multiwfn for wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF). Density functional theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Example Findings :

- ESP maps show electron-rich regions at the hydrazine group, favoring electrophilic attacks.

- HOMO-LUMO gaps correlate with experimental redox behavior.

Q. How does the hydrazine moiety influence catalytic activity in ring-opening metathesis reactions?

- Mechanistic Insight : Hydrazine derivatives act as catalysts in carbonyl–olefin metathesis. Computational studies reveal that bicyclic hydrazines (e.g., [2.2.2]-bicyclic) lower activation barriers for cycloreversion steps, enhancing reaction rates. Experimental validation shows 20–30% rate improvements over [2.2.1]-analogs .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

- Critical Analysis :

- Structural Variability : Bioactivity discrepancies arise from substituent effects (e.g., electron-withdrawing groups on the quinoline ring modulate cytotoxicity).

- Assay Conditions : Compare IC values across standardized assays (e.g., MTT for anticancer activity) under controlled pH and temperature.

- Key Reference Data : Hydrazine derivatives show selective inhibition of kinase enzymes (e.g., EGFR) at nanomolar concentrations in vitro .

Q. How can reaction pathways involving this compound be optimized for regioselective hydrazone formation?

- Experimental Design :

Screen solvents (e.g., ethanol vs. DMF) and acids (e.g., HCl vs. AcOH) to favor kinetically controlled products.

Use -labeling to track hydrazine participation in condensation reactions.

Optimize molar ratios (hydrazine:carbonyl = 1.2:1) to minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.